molecular formula C15H13N3O2S B3807990 N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide

N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide

Cat. No. B3807990
M. Wt: 299.3 g/mol
InChI Key: CNLQNXKIOJPAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase, an enzyme involved in the post-translational modification of proteins. FTI-277 has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide works by inhibiting farnesyltransferase, an enzyme involved in the post-translational modification of proteins. Farnesyltransferase adds a farnesyl group to the C-terminus of proteins, which is necessary for their proper function. By inhibiting farnesyltransferase, N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide prevents the farnesylation of proteins, including Ras, which is frequently mutated in cancer. This prevents the activation of Ras and its downstream signaling pathways, which can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies have also shown that N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide can inhibit tumor growth in animal models of cancer. Additionally, N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide is that it specifically targets farnesyltransferase, which is frequently mutated in cancer. This makes N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide a promising candidate for cancer treatment. However, one limitation of N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide is that it can have off-target effects, which can lead to toxicity. Additionally, N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide can be difficult to synthesize and purify, which can limit its availability for lab experiments.

Future Directions

There are a number of future directions for the study of N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide. One direction is the development of more potent and selective farnesyltransferase inhibitors. Another direction is the study of the combination of N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide in combination with immunotherapy is an area of active research. Finally, the study of the role of farnesyltransferase in non-cancer diseases, such as cardiovascular disease, is an area of potential future research.

Scientific Research Applications

N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide has been extensively studied for its potential use in cancer treatment. Farnesyltransferase is an enzyme that plays a crucial role in the Ras signaling pathway, which is frequently mutated in cancer. By inhibiting farnesyltransferase, N-(2-furylmethyl)-N-(2-thienylmethyl)-4-pyridazinecarboxamide can prevent the activation of Ras and its downstream signaling pathways, which can lead to the inhibition of cancer cell growth and proliferation.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(12-5-6-16-17-9-12)18(10-13-3-1-7-20-13)11-14-4-2-8-21-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLQNXKIOJPAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CN=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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